2-Bromo-4-cyano-3-((trifluoromethyl)thio)benzoic acid
Description
2-Bromo-4-cyano-3-((trifluoromethyl)thio)benzoic acid is a substituted benzoic acid derivative with a unique combination of functional groups:
- Cyano at position 4: A strong electron-withdrawing group (EWG) that increases acidity and stabilizes intermediates in synthetic pathways.
- Trifluoromethylthio (-SCF₃) at position 3: A lipophilic, electron-withdrawing substituent known to improve metabolic stability and bioavailability in pharmaceuticals .
This compound’s structural complexity makes it valuable in medicinal chemistry and agrochemical research, particularly in designing enzyme inhibitors or herbicides where electronic and steric effects are critical.
Properties
Molecular Formula |
C9H3BrF3NO2S |
|---|---|
Molecular Weight |
326.09 g/mol |
IUPAC Name |
2-bromo-4-cyano-3-(trifluoromethylsulfanyl)benzoic acid |
InChI |
InChI=1S/C9H3BrF3NO2S/c10-6-5(8(15)16)2-1-4(3-14)7(6)17-9(11,12)13/h1-2H,(H,15,16) |
InChI Key |
KSLPMGOCQYOVPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)SC(F)(F)F)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-cyano-3-((trifluoromethyl)thio)benzoic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. These methods often employ continuous flow reactors and advanced purification techniques to produce the compound on a large scale while maintaining stringent quality control standards .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-cyano-3-((trifluoromethyl)thio)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and other atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups into the benzoic acid core .
Scientific Research Applications
2-Bromo-4-cyano-3-((trifluoromethyl)thio)benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the development of biochemical probes and inhibitors for studying biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-cyano-3-((trifluoromethyl)thio)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. The cyano group can participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s biological activity .
Comparison with Similar Compounds
Substituent Positioning and Electronic Effects
The table below compares key benzoic acid derivatives with variations in substituent type and position:
Key Observations :
- Acidity : The target compound’s dual EWGs (CN and SCF₃) likely result in a lower pKa (~1.5–2.0) compared to analogs with single EWGs (e.g., 177420-64-3, pKa ~2.5–3.0).
- Lipophilicity : The -SCF₃ group increases logP (lipophilicity) significantly, enhancing membrane permeability relative to CF₃ or CHF₂ analogs .
- Reactivity : Bromine at position 2 in the target compound offers steric accessibility for nucleophilic substitution, whereas bromine at position 3 (e.g., 581813-17-4) may hinder reactions due to ortho effects.
Biological Activity
2-Bromo-4-cyano-3-((trifluoromethyl)thio)benzoic acid is a synthetic compound with notable biological activities, primarily due to its structural features that enhance its interaction with biological targets. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula: C9H3BrF3NO2S
- Molecular Weight: 326.09 g/mol
- IUPAC Name: 2-bromo-4-cyano-3-(trifluoromethylsulfanyl)benzoic acid
- CAS Number: 1805023-47-5
The biological activity of 2-Bromo-4-cyano-3-((trifluoromethyl)thio)benzoic acid can be attributed to several factors:
- Lipophilicity and Membrane Interaction : The trifluoromethylthio group increases the lipophilicity of the compound, facilitating better penetration through lipid membranes and enhancing interaction with membrane-bound proteins.
- Hydrogen Bonding : The cyano group can form hydrogen bonds with various biological molecules, influencing protein interactions and enzyme activities.
- Targeted Inhibition : This compound has been studied for its potential as an inhibitor in various biochemical pathways, particularly in cancer and inflammatory diseases, by modulating kinase activity and other signaling pathways .
Antitumor Activity
Research indicates that compounds similar to 2-Bromo-4-cyano-3-((trifluoromethyl)thio)benzoic acid exhibit significant antitumor properties. For instance, studies have shown that structural analogs can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression .
Anti-inflammatory Effects
Inhibitors derived from this compound have been evaluated for their ability to modulate inflammatory responses. They may inhibit the IκB kinase (IKK) complex, which plays a critical role in the activation of NF-kB—a transcription factor involved in inflammatory responses . This inhibition can lead to decreased expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies and Research Findings
- Inhibition of Kinase Activity : A study demonstrated that specific derivatives of benzoic acid could effectively inhibit the kinase activity associated with IKK, suggesting potential therapeutic applications for autoimmune diseases and cancer treatment .
- Antiviral Properties : Similar compounds have been investigated as potential antiviral agents against coronaviruses. Their mechanism involves the inhibition of viral proteases, which are essential for viral replication .
- Biochemical Probes : The compound's unique functional groups make it suitable for use as a biochemical probe in various research settings, allowing scientists to study specific biological pathways more effectively .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C9H3BrF3NO2S |
| Molecular Weight | 326.09 g/mol |
| IUPAC Name | 2-bromo-4-cyano-3-(trifluoromethylsulfanyl)benzoic acid |
| CAS Number | 1805023-47-5 |
| Biological Activity | Description |
|---|---|
| Antitumor | Induces apoptosis in cancer cells |
| Anti-inflammatory | Inhibits IKK complex activity |
| Antiviral | Potential inhibitor of viral proteases |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
